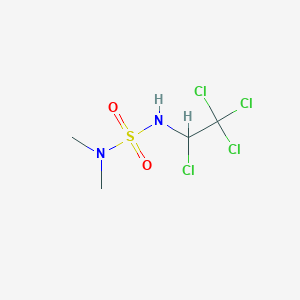![molecular formula C11H9N3O B14497701 [1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile CAS No. 63014-71-1](/img/structure/B14497701.png)
[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an oxopropyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the oxopropyl and propanedinitrile groups. One common method involves the use of pyridine-2-carbaldehyde as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the compound on a larger scale. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for investigating biological processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes through its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(2-oxopropyl)pyridinium bromide: This compound shares a similar pyridine structure but differs in the presence of a bromide ion.
1-(2-Oxopropyl)pyridinium: Another similar compound with a pyridinium ion instead of a ylidene group.
Uniqueness
[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile is unique due to its combination of an oxopropyl group and a propanedinitrile moiety
Properties
CAS No. |
63014-71-1 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-[1-(2-oxopropyl)pyridin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C11H9N3O/c1-9(15)8-14-5-3-2-4-11(14)10(6-12)7-13/h2-5H,8H2,1H3 |
InChI Key |
OXPSUVJSNAJINX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=CC=CC1=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


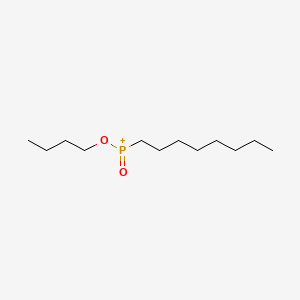
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
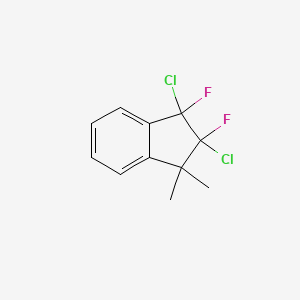
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)
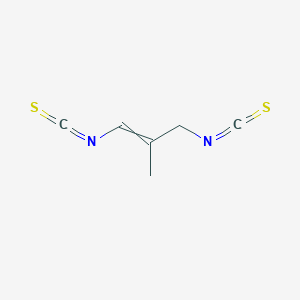
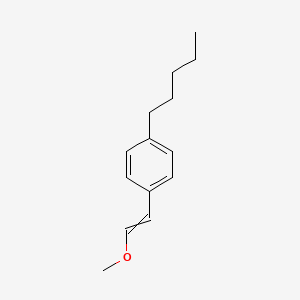
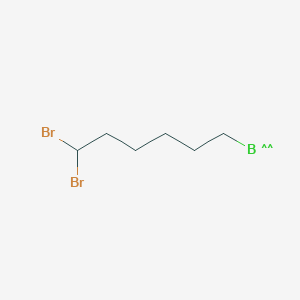
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
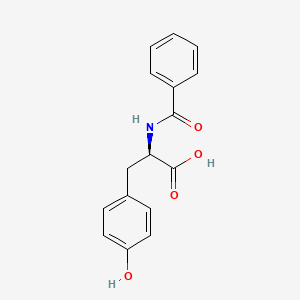
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
